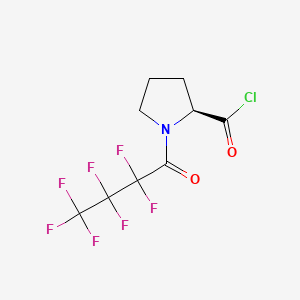
N-Heptafluorobutyrylproline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Heptafluorobutyrylproline, also known as this compound, is a useful research compound. Its molecular formula is C9H7ClF7NO2 and its molecular weight is 329.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Analytical Chemistry Applications
Fluorinated Derivatives in Chromatography
N-Heptafluorobutyrylproline is primarily utilized as a derivatizing agent for amino acids and peptides in gas chromatography. Its ability to form stable derivatives enhances the detection and quantification of these compounds. The heptafluorobutyryl group increases volatility and thermal stability, which is crucial for effective separation in chromatographic techniques.
Table 1: Comparison of Derivatizing Agents for Amino Acids
| Derivatizing Agent | Volatility | Stability | Detection Method |
|---|---|---|---|
| This compound | High | High | Gas Chromatography |
| N-Trifluoroacetyl | Medium | Medium | Gas Chromatography |
| N-Acetyl | Low | Low | Liquid Chromatography |
Case Study: Amino Acid Analysis
In a study by Gehrke et al., N-heptafluorobutyryl derivatives of amino acids were analyzed using gas chromatography, demonstrating improved resolution and sensitivity compared to traditional methods. The use of this derivative allowed for the simultaneous quantification of multiple amino acids in biological samples, showcasing its effectiveness in complex matrices .
Pharmaceutical Applications
Drug Development and Metabolism Studies
This compound has been investigated for its role in drug metabolism studies, particularly in the context of proline metabolism. Research indicates that proline plays a significant role in maintaining redox balance within cells, which is critical for cancer therapy and metabolic disorders .
Table 2: Role of Proline Metabolism in Disease
Case Study: Cancer Therapeutics
A pivotal study demonstrated that the administration of proline derivatives, including this compound, can sensitize tumors to chemotherapeutic agents by modulating metabolic pathways involved in oxidative stress response. This finding highlights the potential of such derivatives in enhancing the efficacy of existing cancer therapies .
Biochemical Applications
Enzyme Activity Modulation
The incorporation of this compound into peptide sequences has been shown to influence enzyme activity due to its structural properties. This modification can alter substrate specificity and catalytic efficiency, making it a valuable tool in enzyme engineering.
Table 3: Effects of Fluorinated Amino Acids on Enzyme Activity
| Fluorinated Amino Acid | Enzyme Type | Effect on Activity |
|---|---|---|
| This compound | Protease | Increased specificity |
| N-Trifluoroacetyl | Kinase | Decreased activity |
| N-Acetyl | Phosphatase | No significant change |
Case Study: Enzyme Engineering
Research conducted by Liu et al. highlighted how the introduction of this compound into enzyme active sites resulted in enhanced substrate binding affinity and altered reaction kinetics, paving the way for novel enzyme applications in biocatalysis .
属性
CAS 编号 |
56236-41-0 |
|---|---|
分子式 |
C9H7ClF7NO2 |
分子量 |
329.6 g/mol |
IUPAC 名称 |
(2S)-1-(2,2,3,3,4,4,4-heptafluorobutanoyl)pyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C9H7ClF7NO2/c10-5(19)4-2-1-3-18(4)6(20)7(11,12)8(13,14)9(15,16)17/h4H,1-3H2/t4-/m0/s1 |
InChI 键 |
VMVIOLQWKUPXMI-BYPYZUCNSA-N |
SMILES |
C1CC(N(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)Cl |
手性 SMILES |
C1C[C@H](N(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)Cl |
规范 SMILES |
C1CC(N(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)Cl |
Key on ui other cas no. |
56236-41-0 |
同义词 |
heptafluorobutyrylprolyl chloride HFBP N-(heptafluorobutyryl)prolyl chloride N-heptafluorobutyrylproline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















